N-[4-(propan-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
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Overview
Description
N-[4-(propan-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenyl group substituted with an isopropyl group, a triazolopyridine moiety, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(propan-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Triazolopyridine Moiety: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a triazole precursor under acidic or basic conditions.
Substitution on the Phenyl Ring:
Amide Bond Formation: The final step involves coupling the substituted phenyl ring with the triazolopyridine moiety through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[4-(propan-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-[4-(propan-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(propan-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by occupying their active sites or alter signal transduction pathways by binding to receptors on cell surfaces. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
N-[4-(propan-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can be compared with other compounds that have similar structural features or biological activities. Some similar compounds include:
N-[4-(propan-2-yl)phenyl]-4-(pyridin-3-yl)butanamide: Lacks the triazole ring, which may affect its biological activity and chemical reactivity.
N-[4-(propan-2-yl)phenyl]-4-([1,2,3]triazolo[4,3-a]pyridin-3-yl)butanamide: Contains a different triazole isomer, which could lead to variations in its interaction with molecular targets.
N-[4-(propan-2-yl)phenyl]-4-(benzyl)butanamide: Substitutes the triazolopyridine moiety with a benzyl group, potentially altering its pharmacological properties.
The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22N4O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(4-propan-2-ylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C19H22N4O/c1-14(2)15-9-11-16(12-10-15)20-19(24)8-5-7-18-22-21-17-6-3-4-13-23(17)18/h3-4,6,9-14H,5,7-8H2,1-2H3,(H,20,24) |
InChI Key |
DLDZOCHZZCUJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
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